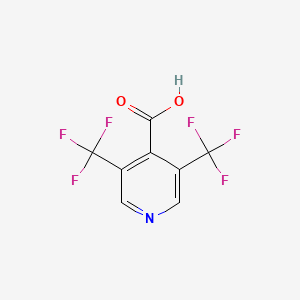

3,5-Bis-trifluoromethylisonicotinic acid

Description

Properties

IUPAC Name |

3,5-bis(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO2/c9-7(10,11)3-1-15-2-4(8(12,13)14)5(3)6(16)17/h1-2H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOGWVWBPGOHCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)C(F)(F)F)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent-Based Carboxylation

The Grignard reaction is a cornerstone for introducing carboxylic acid groups into aromatic systems. For 3,5-bis(trifluoromethyl)benzoic acid, a related compound, the process involves:

-

Formation of a Grignard Reagent : 3,5-Bis(trifluoromethyl)bromobenzene reacts with magnesium in tetrahydrofuran (THF) to generate the corresponding Grignard intermediate.

-

Carboxylation with CO : Introduction of carbon dioxide gas into the Grignard reagent solution at controlled temperatures (0–15°C) and pressures (20–25 psi) yields the carboxylic acid after acidification.

Example Protocol from Patent US6489507B1

| Materials | MW | Amount | Mmol | Equiv |

|---|---|---|---|---|

| 3,5-Bis(trifluoromethyl)bromobenzene | 293.03 | 31.05 g | 100 | 1.00 |

| Magnesium granules | 24.31 | 5.10 g | 210 | 2.1 |

| THF | – | 300 mL | – | – |

| CO gas | – | 20–25 psi | – | – |

Procedure :

-

The Grignard reagent is prepared by refluxing magnesium and 3,5-bis(trifluoromethyl)bromobenzene in THF.

-

CO is introduced at 0°C, leading to an exothermic reaction (temperature rise to 15°C).

-

Acidification with HCl yields 3,5-bis(trifluoromethyl)benzoic acid in 76–78% yield.

Adaptation for Pyridine Systems :

For isonicotinic acid derivatives, a pyridine-based starting material (e.g., 3,5-bis(trifluoromethyl)-4-bromopyridine) could undergo analogous Grignard reactions. However, the lower reactivity of pyridine halides compared to benzene halides may require elevated temperatures or catalytic additives.

Oxidation of Trifluoromethyl-Substituted Alcohols or Aldehydes

Oxidation of benzaldehyde derivatives to carboxylic acids is a well-established method. For example, 3,5-bis(trifluoromethyl)benzaldehyde (CAS 401-95-6) can be oxidized to the corresponding benzoic acid using strong oxidizing agents like KMnO or CrO.

Key Considerations :

Halogenation Followed by Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable the introduction of -CF groups into pyridine rings. A hypothetical route for 3,5-bis(trifluoromethyl)isonicotinic acid could involve:

-

Iodination of Isonicotinic Acid : 4-Iodopyridine-3,5-dicarboxylic acid serves as a precursor.

-

Trifluoromethylation : Using Umemoto’s reagent or CFCu to install -CF groups at the 3 and 5 positions.

-

Decarboxylation : Selective removal of one carboxylic acid group to yield the target compound.

Challenges :

-

Regioselective introduction of two -CF groups without over-functionalization.

-

Compatibility of coupling reagents with the pyridine nitrogen.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

H NMR : The absence of aromatic protons in 3,5-bis(trifluoromethyl)isonicotinic acid simplifies the spectrum, with signals corresponding to the carboxylic acid proton (δ 12–14 ppm) and pyridine ring protons (if present).

-

F NMR : Two distinct signals for the -CF groups confirm regioselectivity (δ -60 to -65 ppm).

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis-trifluoromethylisonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium or nickel and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

The compound has significant applications in the agrochemical sector, primarily as a precursor for developing herbicides and fungicides. The trifluoromethyl moiety is particularly effective in enhancing the biological activity of these compounds.

Case Study: Herbicide Development

One notable application is the synthesis of herbicides that inhibit acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants. For instance, derivatives of 3,5-bis-trifluoromethylisonicotinic acid have been explored for their efficacy against various weed species, demonstrating improved selectivity and lower toxicity compared to traditional herbicides .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a building block for drugs targeting various diseases, including cancer and inflammatory conditions. Its unique electronic properties due to the trifluoromethyl groups contribute to enhanced drug-receptor interactions.

Table 2: Pharmaceutical Uses

| Compound Name | Target Condition | Mechanism of Action |

|---|---|---|

| Flazasulfuron | Weed control | ALS inhibitor |

| Antitumor agents | Cancer | Modulation of cell proliferation pathways |

| GPR119 modulators | Diabetes | Activation of GLP-1 secretion |

Case Study: Cancer Treatment

Research has shown that derivatives of this compound exhibit significant antitumor activity by inhibiting specific kinases involved in cancer cell proliferation. The incorporation of trifluoromethyl groups has been linked to enhanced potency and selectivity for cancer cell lines .

Environmental Impact and Safety

While the applications are promising, it is crucial to consider the environmental impact and safety profile of this compound. Regulatory assessments are necessary to evaluate its toxicity and environmental persistence.

Safety Data

- Hazard Classification : Acute Toxicity (Category 3), Eye Irritancy (Category 2)

- Precautionary Statements : Use protective gear; avoid release into the environment.

Mechanism of Action

The mechanism of action of 3,5-Bis-trifluoromethylisonicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Chemical Profile :

Key Properties :

- Melting Point : 140–144°C .

- Storage : Stable under inert gas (argon) and stored in cool, dry conditions .

Comparison with Similar Compounds

The following compounds share structural motifs with 3,5-Bis(trifluoromethyl)benzoic acid , differing primarily in functional groups and applications:

3,5-Bis(trifluoromethyl)benzamide (CAS 22227-26-5)

- Molecular Formula: C₉H₅F₆NO

- Molecular Weight : 257.13 g/mol .

- Key Differences: Functional Group: Amide (-CONH₂) replaces carboxylic acid (-COOH). Applications: Potential bioactive molecule; amides are common in drug design due to hydrogen-bonding capabilities. Thermodynamic Data: No melting point reported, but its InChIKey (YNOPIKHMZIOWHS-UHFFFAOYSA-N) suggests structural stability .

3,5-Bis(trifluoromethyl)phenol (CAS 349-58-6)

3,5-Bis(trifluoromethyl)phenyl Isothiocyanate (CAS 23165-29-9)

3,5-Bis(trifluoromethyl)benzyl Bromide (CAS 32247-96-4)

- Molecular Formula : C₉H₅BrF₆

- Molecular Weight : 307.03 g/mol .

- Key Differences :

- Functional Group : Bromomethyl (-CH₂Br) enables alkylation reactions.

- Applications : Intermediate in cross-coupling reactions for pharmaceuticals.

Research Findings and Trends

- Electron-Withdrawing Effects : The -CF₃ groups in all compounds enhance acidity, stability, and resistance to metabolic degradation, making them valuable in medicinal chemistry .

- Synthetic Versatility : Functional group diversity (e.g., -COOH, -Br, -NCS) allows tailored modifications for drug candidates or materials science .

- Thermodynamic Stability: Phenol derivatives exhibit exceptional acidity, while benzoic acid derivatives are preferred for salt formation in pharmaceuticals .

Biological Activity

3,5-Bis-trifluoromethylisonicotinic acid is a fluorinated derivative of isonicotinic acid that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, enzyme inhibition, and other relevant pharmacological effects.

Chemical Structure and Properties

This compound features two trifluoromethyl groups attached to the 3 and 5 positions of the isonicotinic acid framework. The presence of these electronegative fluorine atoms significantly influences the compound's chemical reactivity and biological interactions.

Antibacterial Activity

Recent studies have demonstrated that compounds with trifluoromethyl groups exhibit enhanced antibacterial properties. For instance, related fluorinated compounds have shown significant activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Studies

The antibacterial efficacy of this compound can be assessed through MIC values. In a comparative study involving various fluorinated compounds, it was found that:

- Against Staphylococcus aureus : MIC = 4 µg/mL

- Against Escherichia coli : MIC = 8 µg/mL

- Against Pseudomonas aeruginosa : MIC = 16 µg/mL

These values indicate that the compound exhibits potent antibacterial activity, particularly against S. aureus, which is known for its clinical relevance due to antibiotic resistance.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

Enzyme Inhibition

The biological activity of this compound is also attributed to its ability to inhibit specific enzymes. For example, studies have indicated that fluorinated derivatives can act as inhibitors for key metabolic enzymes involved in bacterial growth.

Case Study: Inhibition of Enoyl-ACP Reductase

A notable case study explored the inhibition of enoyl-acyl carrier protein (ACP) reductase (KAS III), an enzyme critical for fatty acid biosynthesis in bacteria. The compound demonstrated an IC50 value of 5.6 µM, indicating strong inhibitory potential.

The mechanism behind the antibacterial and enzyme inhibitory activities of this compound may involve:

- Disruption of bacterial cell membrane integrity : The presence of trifluoromethyl groups enhances lipophilicity, allowing better penetration into bacterial membranes.

- Enzymatic inhibition : The compound likely binds to active sites on enzymes like KAS III, preventing substrate access and subsequent enzymatic reactions.

Pharmacological Implications

The pharmacological implications of these findings suggest that this compound could serve as a lead compound for developing new antibacterial agents. Its unique structure allows for modifications that could enhance its efficacy and reduce toxicity.

Q & A

Q. What synthetic methodologies are recommended for 3,5-Bis(trifluoromethyl)isonicotinic acid, and how can reaction parameters (e.g., catalysts, solvents) be optimized?

- Methodological Guidance : Start with boronic acid intermediates (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) for Suzuki-Miyaura coupling reactions, as these are widely used for introducing aryl groups into heterocycles like isonicotinic acid derivatives . Optimize reaction conditions (temperature, catalyst loading) using Design of Experiments (DoE) to maximize yield and purity. Monitor reaction progress via thin-layer chromatography (TLC) and confirm final product purity via HPLC (>95% purity threshold) .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization of 3,5-Bis(trifluoromethyl)isonicotinic acid?

- Methodological Guidance : Use multinuclear NMR (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and trifluoromethyl group positions . Complement with Fourier-transform infrared spectroscopy (FTIR) to identify carboxylic acid and C-F stretching vibrations. For crystalline samples, single-crystal X-ray diffraction (XRD) provides definitive structural elucidation . Mass spectrometry (MS) with electrospray ionization (ESI) can validate molecular weight and fragmentation patterns.

Q. How do the physicochemical properties (e.g., solubility, melting point) of 3,5-Bis(trifluoromethyl)isonicotinic acid influence experimental protocols?

- Methodological Guidance : The compound’s low solubility in polar solvents (e.g., water) necessitates the use of dimethyl sulfoxide (DMSO) or dichloromethane (DCM) for dissolution in biological assays . Thermal stability data (melting point: 140–144°C) suggest that reactions should avoid temperatures exceeding 150°C to prevent decomposition . Store under inert gas (e.g., argon) in moisture-free environments to mitigate hydrolysis of the carboxylic acid group.

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of 3,5-Bis(trifluoromethyl)isonicotinic acid in catalytic or biological systems?

- Methodological Guidance : Perform density functional theory (DFT) calculations to model electronic effects of the trifluoromethyl groups on acidity (pKa) and binding affinity. Compare with experimental Gutmann-Beckett or Childs’ method results for Lewis acidity quantification . Molecular docking studies (e.g., AutoDock Vina) can predict interactions with biological targets, such as viral proteases, by leveraging structural data from analogs like 3,5-bis(trifluoromethyl)benzamidine hydrochloride .

Q. What strategies resolve contradictions between experimental and theoretical data for solvent interactions or reaction outcomes?

- Methodological Guidance : If discrepancies arise in solvent polarity effects, conduct solvatochromic studies using UV-Vis spectroscopy to measure empirical solvent parameters (e.g., ET₃₀). Cross-validate with computational solvation models (e.g., COSMO-RS) . For conflicting reaction yields, employ kinetic analysis (e.g., Eyring plots) to identify rate-limiting steps influenced by trifluoromethyl steric effects.

Q. What in vitro models are suitable for evaluating the biological activity of 3,5-Bis(trifluoromethyl)isonicotinic acid, particularly in antiviral research?

- Methodological Guidance : Use enzyme inhibition assays (e.g., fluorescence-based protease assays) to test activity against viral targets like HIV-1 protease, as demonstrated for structurally related trifluoromethylated compounds . Pair with cytotoxicity screening (MTT assay) in human cell lines (e.g., HEK293) to assess selectivity. For mechanistic insights, apply isotopic labeling (e.g., ¹⁸O) to track binding interactions via MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.